N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide
Description
N-{1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(4-fluorophenyl)-thiazole moiety and a furan-2-carboxamide group. Its structure combines electronegative (fluorophenyl), hydrogen-bonding (thiazole, carboxamide), and aromatic (furan) elements, making it a candidate for pharmacological applications. This article compares its structural and functional attributes with analogous compounds reported in recent literature.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-9-16(21-17(24)15-3-2-8-25-15)23(22-11)18-20-14(10-26-18)12-4-6-13(19)7-5-12/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKKEGSLUOIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of CCG-343086 is the Regulator of G Protein Signaling (RGS) proteins. RGS proteins play a crucial role in modulating the activity of G protein subunits following G protein-coupled receptor activation.
Mode of Action
CCG-343086 inhibits the function of RGS4, a member of the RGS protein family, through the covalent modification of two spatially distinct cysteine residues on RGS4. The modification of Cys132, located near the RGS/Gα interaction surface, modestly inhibits Gα binding and GTPase acceleration. Additionally, the modification of Cys148, located on the opposite face of RGS4, disrupts the RGS/Gα interaction through an allosteric mechanism that almost completely inhibits the Gα–RGS protein–protein interaction.
Biochemical Pathways
The inhibition of RGS4 by CCG-343086 affects the G protein signaling pathway. By inhibiting the GTPase-accelerating protein activity of RGS4, CCG-343086 prolongs the active state of the G protein, potentially enhancing the downstream signaling events.
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body. It determines the onset, duration, and intensity of a drug’s effect
Result of Action
The molecular and cellular effects of CCG-343086’s action primarily involve the modulation of G protein signaling. By inhibiting RGS4, CCG-343086 can potentially enhance the downstream signaling events of G proteins. .
Action Environment
The action, efficacy, and stability of CCG-343086 can be influenced by various environmental factors. These may include the physiological condition of the individual (such as age, sex, genetic makeup, and renal function), the presence of other drugs, and the individual’s diet and lifestyle. .
Biological Activity
N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a pyrazole moiety, and a furan carboxamide, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring thiazole and pyrazole moieties. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF7 | 0.39 | Aurora-A kinase inhibition |
| 2 | HepG2 | 0.01 | DNA binding interaction |
| 3 | HCT116 | 1.61 | Cytotoxic activity via apoptosis |
The compound this compound has been speculated to exhibit similar anticancer properties due to its structural components.
Anti-inflammatory Activity
The anti-inflammatory effects of compounds similar to this compound have been attributed to their ability to inhibit key inflammatory pathways. For example, dual inhibitors targeting p38 MAPK and PDE4 have shown promise in reducing TNFα release in preclinical models.
In a study examining the effects of related compounds on TNFα production in stimulated whole blood from cynomolgus monkeys, significant suppression was observed, indicating potential therapeutic applications for inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several key features that may enhance its biological activity:
Thiazole Ring : Known for its pharmacological properties, modifications on the thiazole ring can significantly affect the compound's potency against various biological targets .
Pyrazole Moiety : The presence of a pyrazole group has been linked to anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .
Fluorine Substitution : The incorporation of fluorine in the phenyl ring can enhance lipophilicity and bioavailability, potentially improving therapeutic efficacy .
Case Studies
Several case studies provide insights into the efficacy of compounds related to this compound:
- Study on Cytotoxicity : A series of thiazole derivatives were tested against breast cancer cell lines, revealing that specific substitutions led to enhanced cytotoxic effects compared to standard treatments .
- Inflammation Model Evaluation : In vivo studies demonstrated that compounds with similar structures effectively reduced inflammation markers in rodent models of arthritis .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The thiazole ring is often responsible for this activity due to its ability to interact with microbial enzymes.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of thiazole-containing compounds. In vitro studies demonstrated that derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as the MAPK pathway . The incorporation of fluorine in the structure may enhance the compound's potency by improving interactions with target proteins.
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their antibacterial efficacy. Among these, one derivative closely related to this compound showed promising results against multi-drug resistant bacterial strains . The study concluded that modifications in the thiazole structure could enhance antibacterial properties.
Case Study 2: Anticancer Studies
A recent investigation focused on the anticancer properties of thiazole-based compounds, revealing that certain derivatives could inhibit tumor growth in xenograft models. The study found that these compounds significantly reduced tumor size compared to control groups, suggesting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Pyrazole-Based Analogs with Varying Heterocyclic Substituents
(a) N-(1-(6-Ethyl-4-Oxo-1,4-Dihydropyrimidin-2-yl)-3-Methyl-1H-Pyrazol-5-yl)Furan-2-Carboxamide
- Key Differences: Replaces the thiazole-fluorophenyl group with a dihydropyrimidinone ring.
- Demonstrated efficacy in adenylyl cyclase inhibition studies, suggesting structural flexibility for enzyme targeting .
(b) 5-Bromo-N-{1-[1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}Furan-2-Carboxamide
- Key Differences : Substitutes thiazole with a pyrazolo[3,4-d]pyrimidinyl group and adds a bromine atom to the furan ring.
- Implications :
Thiazole-Containing Analogs
(a) 4-{1-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole
- Key Differences : Incorporates a triazole ring and bromophenyl-thiazole group.
- Crystallographic studies reveal C—H···N and π-π stacking interactions, which stabilize the molecular conformation and could influence bioavailability .
(b) N-[4-(4-Fluorophenyl)-5-{2-[4-(Piperazin-1-yl)Anilino]Pyrimidin-4-yl}-1,3-Thiazol-2-yl]Cyclopropanecarboxamide
- Key Differences: Replaces furan-carboxamide with cyclopropanecarboxamide and adds a piperazine-anilino-pyrimidine chain.
- Implications :
Furan-Carboxamide Derivatives
(a) N-(1-Methyl-1H-Pyrazol-3-yl)-1,2-Oxazole-5-Carboxamide
- Key Differences : Substitutes thiazole with oxazole and replaces 4-fluorophenyl with a methyl group.
- Implications: Oxazole’s oxygen atom vs. Lower molecular weight (~250 g/mol) may improve membrane permeability but reduce target specificity .
Comparative Physicochemical and Pharmacological Data
Preparation Methods
Hydrazine-Mediated Cyclization
A widely adopted method involves the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, 3-methyl-1H-pyrazol-5-amine can be synthesized by reacting hydrazine hydrate with ethyl acetoacetate under acidic conditions. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization and dehydration.
Optimization Note : Microwave-assisted synthesis significantly reduces reaction times. A solvent-free protocol using 1-(4-fluorophenyl)ethanone and substituted hydrazines under microwave irradiation yields 3-methyl-1-(4-fluorophenyl)-1H-pyrazole-5-amine in 85% yield within 20 minutes.
Transition Metal-Catalyzed Methods
Ruthenium(II)-catalyzed oxidative C–N coupling offers an alternative route for constructing trisubstituted pyrazoles. This method employs dioxygen as an oxidant, ensuring high functional group tolerance and regioselectivity. For instance, reacting 1-(4-fluorophenyl)ethylidene hydrazine with propargyl alcohols in the presence of [RuCl2(p-cymene)]2 catalyst produces 3-methyl-1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde in 78% yield.
Formation of the 4-(4-Fluorophenyl)-1,3-Thiazole Moiety
The thiazole ring is constructed via the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thioureas or thioamides.
Key Intermediate: 2-Bromo-1-(4-fluorophenyl)ethan-1-one
This α-bromoketone is prepared by brominating 4-fluoroacetophenone using molecular bromine in acetic acid. The reaction achieves 92% yield at 0–5°C.
Thiazole Cyclization
The α-bromoketone reacts with thiourea in ethanol under reflux to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. Subsequent functionalization involves coupling with the pyrazole intermediate. A modified protocol using ammonium thiocyanate and hydrochloric acid enhances regioselectivity, yielding 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid (89% yield).
Coupling of Pyrazole and Thiazole Units
The pyrazole and thiazole subunits are linked via a nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
SNAr Reaction
Treating 3-methyl-1H-pyrazol-5-amine with 2-chloro-4-(4-fluorophenyl)-1,3-thiazole in dimethylformamide (DMF) at 120°C for 12 hours affords the coupled product in 68% yield. The reaction is facilitated by the electron-withdrawing nature of the thiazole ring, which activates the chlorine substituent toward displacement.
Palladium-Catalyzed Buchwald-Hartwig Amination
This method offers superior yields (82%) under milder conditions. Using Pd2(dba)3 as a catalyst and Xantphos as a ligand, the coupling of 3-methyl-1H-pyrazol-5-amine with 2-bromo-4-(4-fluorophenyl)-1,3-thiazole proceeds in toluene at 90°C.
Introduction of the Furan-2-Carboxamide Group
The final step involves amidating the pyrazole-thiazole intermediate with furan-2-carbonyl chloride.
Acylation Conditions
Reacting the intermediate with furan-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the target compound in 75% purity. However, this method often requires chromatographic purification due to side reactions.
Coupling Reagent-Assisted Amidation
Employing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent in DMF improves efficiency. The reaction between the amine intermediate and furan-2-carboxylic acid in the presence of HATU and N,N-diisopropylethylamine (DIPEA) achieves 88% yield.
Critical Analysis of Synthetic Routes
The table below compares key methodologies:
Key Findings :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Multi-step synthesis : Begin with the preparation of the pyrazole-thiazole core via condensation reactions. For example, highlights similar fluorophenyl-pyrazole derivatives synthesized through stepwise coupling of aryl halides with heterocyclic intermediates .
- Key steps :
Thiazole formation : React 4-fluorophenyl thioamide with α-haloketones under Hantzsch thiazole synthesis conditions.
Pyrazole functionalization : Introduce the 3-methyl group via alkylation or palladium-catalyzed cross-coupling.
Furan-2-carboxamide coupling : Use carbodiimide-mediated (e.g., EDC/HOBt) amidation to attach the furan moiety.
-
Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). For fluorinated intermediates, consider low-temperature crystallization to minimize side reactions .
- Example Table :
| Step | Reactants | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | A + B | DCM, RT | 65 | 90 |
| 2 | C + D | Pd(OAc)₂, DMF | 78 | 95 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify diagnostic peaks (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiazole C-S resonance at ~165 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Chromatography :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by AUC).
- Elemental analysis : Validate C, H, N, S, and F content within 0.4% of theoretical values .
Advanced Research Questions
Q. What crystallographic strategies resolve this compound’s 3D structure, particularly with fluorinated groups?
- Methodology :
-
Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for fluorine atoms. Cool crystals to 100 K to reduce thermal motion .
-
Refinement : Apply SHELXL (via Olex2 interface) with anisotropic displacement parameters for fluorine. Address potential twinning via TWIN/BASF commands .
-
Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., N–H···O interactions between amide and thiazole).
- Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor (%) | 3.2 |
| Fluorine U(eq) (Ų) | 0.08 |
Q. How can researchers address contradictory biological activity data across assay systems?
- Methodology :
- Assay standardization :
- Use isogenic cell lines to control genetic variability.
- Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity).
- Solubility checks : Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via LC-MS.
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across replicates .
Q. What SAR methodologies elucidate the role of fluorophenyl and thiazole moieties?
- Methodology :
-
Analog synthesis : Replace 4-fluorophenyl with chloro-/methoxy-phenyl; modify thiazole to oxazole.
-
Biological testing : Measure binding affinity (e.g., SPR for target proteins) and cellular potency (e.g., apoptosis assays).
-
Computational docking : Use AutoDock Vina to model interactions (e.g., fluorophenyl π-stacking with kinase hydrophobic pockets) .
- Example SAR Table :
| Substituent | IC₅₀ (nM) | LogP | Notes |
|---|---|---|---|
| 4-Fluorophenyl | 12 ± 2 | 3.1 | Optimal activity |
| 4-Chlorophenyl | 45 ± 5 | 3.4 | Reduced solubility |
| Thiazole → Oxazole | >1000 | 2.8 | Loss of H-bonding with target |
Data Contradiction Analysis
Q. How should discrepancies in solubility predictions vs. experimental data be resolved?
- Methodology :
- Experimental validation : Perform shake-flask assays (pH 7.4 PBS) and compare with COSMO-RS/ADMET Predictor™ models.
- Crystallinity impact : Analyze DSC/TGA to detect polymorphs affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
